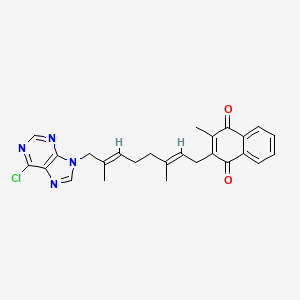
SARS-CoV-2-IN-67
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-67 is a compound that has garnered significant attention due to its potential therapeutic applications against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader effort to develop effective treatments for COVID-19 by targeting specific pathways and proteins involved in the virus’s replication and infection processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-67 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: Initial steps often involve the preparation of key intermediates through reactions such as nucleophilic substitution or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts to form the core structure of this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes to meet regulatory standards.
化学反应分析
Types of Reactions
SARS-CoV-2-IN-67 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学研究应用
SARS-CoV-2-IN-67 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting key viral proteins.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
作用机制
SARS-CoV-2-IN-67 exerts its effects by targeting specific molecular pathways involved in the replication and infection processes of SARS-CoV-2. The compound binds to key viral proteins, such as the main protease or the spike protein, inhibiting their function and thereby preventing the virus from replicating and infecting host cells. This mechanism involves complex interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and electrostatic forces.
相似化合物的比较
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Oseltamivir: An antiviral medication used to treat influenza, which also targets viral proteins.
Favipiravir: Another antiviral drug that inhibits viral RNA polymerase.
Uniqueness of SARS-CoV-2-IN-67
This compound is unique in its specific targeting of SARS-CoV-2 proteins, making it a promising candidate for COVID-19 treatment. Unlike other antiviral drugs that may have broader activity, this compound is designed to specifically inhibit the proteins essential for the replication and infectivity of SARS-CoV-2, potentially leading to more effective and targeted therapeutic outcomes.
属性
分子式 |
C26H25ClN4O2 |
|---|---|
分子量 |
461.0 g/mol |
IUPAC 名称 |
2-[(2E,6E)-8-(6-chloropurin-9-yl)-3,7-dimethylocta-2,6-dienyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C26H25ClN4O2/c1-16(11-12-19-18(3)23(32)20-9-4-5-10-21(20)24(19)33)7-6-8-17(2)13-31-15-30-22-25(27)28-14-29-26(22)31/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3/b16-11+,17-8+ |
InChI 键 |
HZJLBIOHJFUDQS-LDOVGGJOSA-N |
手性 SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CN3C=NC4=C3N=CN=C4Cl |
规范 SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CN3C=NC4=C3N=CN=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


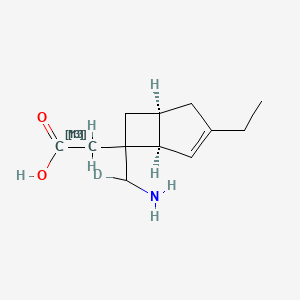
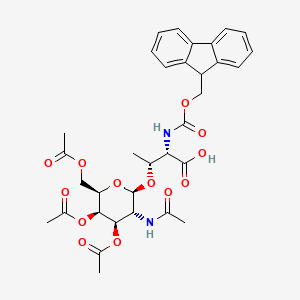
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
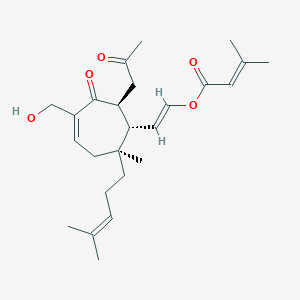

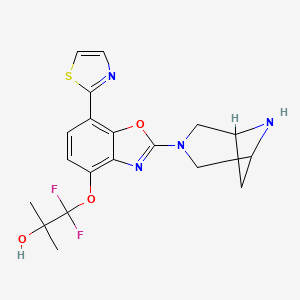

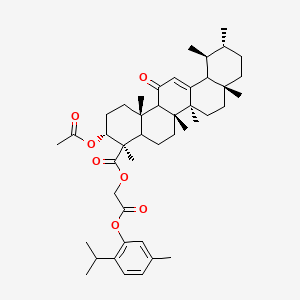
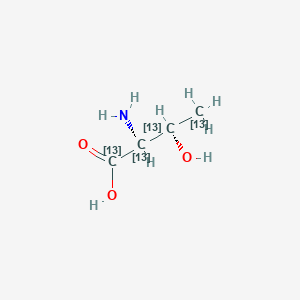
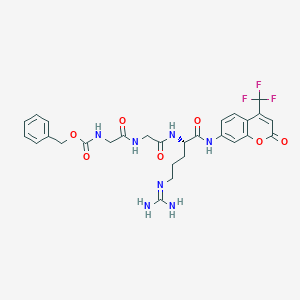

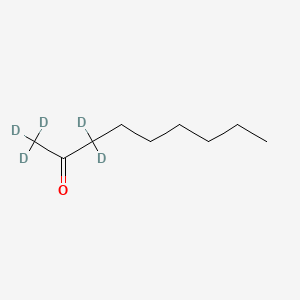
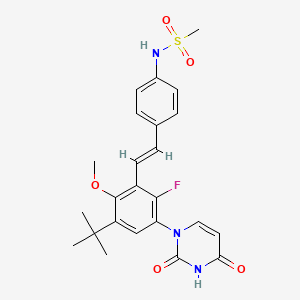
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
